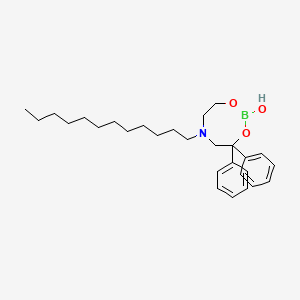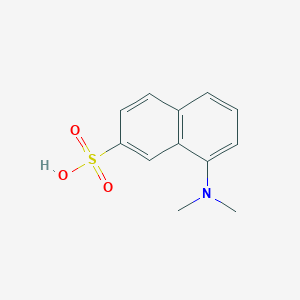
8-(Dimethylamino)naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylamino)naphthalene-2-sulfonic acid is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position. Naphthalene itself is a bicyclic compound made up of two fused benzene rings .
Vorbereitungsmethoden
The synthesis of 8-(Dimethylamino)naphthalene-2-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid followed by reduction. The process includes diazotization followed by the loss of nitrogen to give the naphthosulfone. This species then reacts with sodium hydroxide to give sequentially 1-hydroxynaphthalene-8-sulfonic acid and then the 1,8-diol . Industrial production methods may vary but generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
8-(Dimethylamino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino or sulfonic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Dimethylamino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffering agent, maintaining solution pH and stabilizing enzyme activity.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(Dimethylamino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
8-(Dimethylamino)naphthalene-2-sulfonic acid can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dimethylboryl)naphthalene:
5-(Dimethylamino)-1-naphthalenesulfonic acid: Another naphthalene sulfonic acid derivative with similar properties. These compounds share structural similarities but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Eigenschaften
CAS-Nummer |
89595-51-7 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
8-(dimethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)12-5-3-4-9-6-7-10(8-11(9)12)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
ATYSUIFFUCAXHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


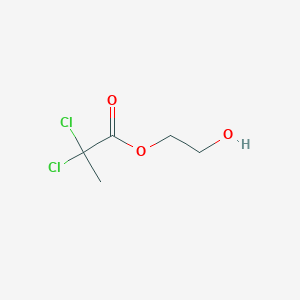
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
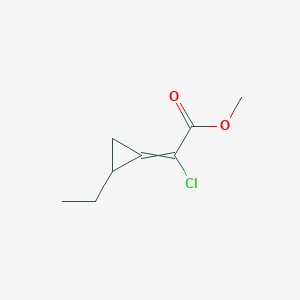
![1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14376364.png)
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)
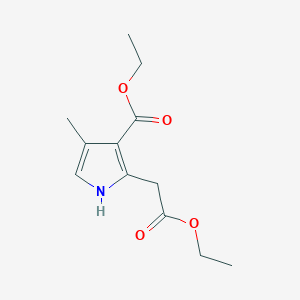
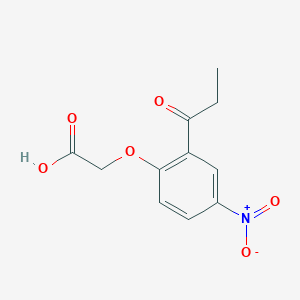
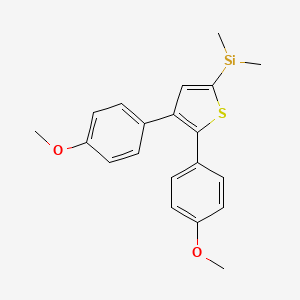
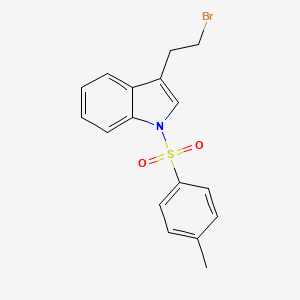
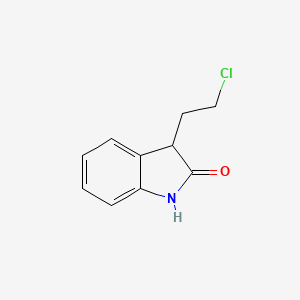
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
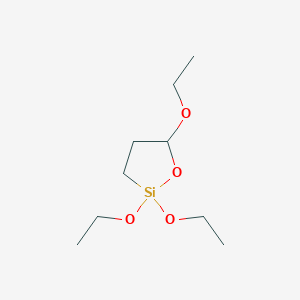
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
